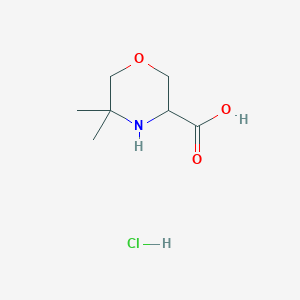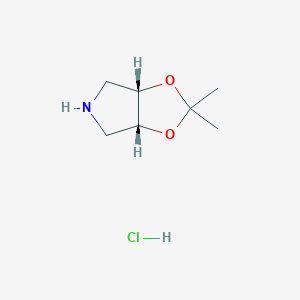
5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride
Übersicht
Beschreibung
“5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride” is likely a derivative of morpholine, which is a common heterocyclic amine. The “5,5-dimethyl” indicates that there are two methyl groups attached to the 5th carbon atom of the morpholine ring. The “3-carboxylic acid” suggests the presence of a carboxylic acid functional group on the 3rd carbon atom of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the morpholine ring, which is a six-membered ring containing four carbon atoms and one nitrogen atom. The presence of the carboxylic acid group would introduce polarity to the molecule, and the methyl groups would add some steric bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The carboxylic acid group would likely make the compound acidic and polar, and the methyl groups would increase its hydrophobicity .Wissenschaftliche Forschungsanwendungen
Carboxylic Acid Derivatives in Medicinal Chemistry
Carboxylic acid derivatives, including those structurally related to "5,5-Dimethylmorpholine-3-carboxylic acid hydrochloride," have been extensively studied for their potential in medicinal chemistry. For instance, phosphonic acid derivatives are known for their wide range of applications, from bioactive properties and bone targeting to the design of supramolecular or hybrid materials. They are utilized in drug design, medical imaging, and as phosphoantigens due to their structural analogy with the phosphate moiety and their coordination or supramolecular properties (Sevrain et al., 2017).
Environmental and Industrial Applications
Carboxylic acids and their derivatives play a crucial role in environmental science, particularly in the treatment of organic pollutants through oxidoreductive enzymes. Enzymatic approaches, utilizing enzymes like laccases and peroxidases in the presence of redox mediators, have shown promising results in degrading recalcitrant compounds found in industrial wastewater (Husain & Husain, 2007).
Biochemical Research
In biochemical research, understanding the inhibition effects of organophosphorus toxicants on serine hydrolases is critical. Organophosphorus compounds, which could structurally relate to carboxylic acid derivatives like "this compound," have been studied for their inhibition of various serine hydrolases beyond acetylcholinesterase, revealing a complex network of potential toxicological targets (Casida & Quistad, 2005).
Material Science
In material science, acid-activated clays, obtained through the chemical treatment of clays with acids, show enhanced surface properties suitable for novel applications. This process, relevant to the broader context of carboxylic acid applications, underscores the importance of chemical modifications in developing materials with new behaviors and uses (Komadel, 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5,5-dimethylmorpholine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-7(2)4-11-3-5(8-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPCYVMPOUDEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(N1)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride](/img/structure/B1471018.png)





